molecular formula C17H15N3O3S B6505171 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl pyridine-3-carboxylate CAS No. 1396852-77-9

1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl pyridine-3-carboxylate

Cat. No. B6505171
CAS RN: 1396852-77-9
M. Wt: 341.4 g/mol
InChI Key: VUFAHAGJVGVFPV-UHFFFAOYSA-N
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Description

The compound “1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl pyridine-3-carboxylate” is a complex organic molecule that contains several functional groups including a methoxy group, a benzothiazole ring, an azetidine ring, and a pyridine ring with a carboxylate group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the stability of the molecule and could influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylate group. The presence of nitrogen and sulfur atoms in the heterocyclic rings could also enable a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a carboxylate group could make the compound acidic, while the methoxy group could increase its solubility in organic solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, the mechanism of action would depend on the biological target of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and optimizing its synthesis .

properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-13-5-2-6-14-15(13)19-17(24-14)20-9-12(10-20)23-16(21)11-4-3-7-18-8-11/h2-8,12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFAHAGJVGVFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl nicotinate

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